molecular formula C14H16N2O B2671197 3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 300695-12-9

3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B2671197
CAS RN: 300695-12-9
M. Wt: 228.295
InChI Key: BNHBFAPJZHNXTE-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . A number of unique methodologies have been developed for the production of imidazoles .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment .

Mechanism of Action

The imidazole core is an important aromatic heterocycle which has broad therapeutic interest due to its two nitrogen atoms leading to hydrogen bond creation for improving water solubility properties . Furthermore, the imidazole nucleus has been recognized as an important isostere of amide, thiazole, tetrazole, pyrazole, oxazole and triazole with an attractive binding site available for interacting with various biomolecules, anions and cations in biological systems .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This review enlightens the landscape of the discovery and development of imidazole- and benzimidazole-based drugs with an emphasis on structure activity relationship features (SAR), medicinal chemistry, and their mechanism of action .

properties

IUPAC Name

3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-17-12-7-5-11(6-8-12)13-10-15-14-4-3-9-16(13)14/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHBFAPJZHNXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

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